2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
Structural Significance of the 1,2,4-Triazole Core in Drug Design
The 1,2,4-triazole ring system (C~2~H~3~N~3~) exhibits two tautomeric forms, with the 1H-tautomer predominating under physiological conditions due to greater stability. Key structural attributes contributing to its pharmacological utility include:
- Dipole Moment : The asymmetric nitrogen arrangement creates a strong dipole (4.8–5.2 D), facilitating electrostatic interactions with enzyme active sites.
- Hydrogen Bonding Capacity : N1 and N2 act as hydrogen bond acceptors, while the N4-H group (in 1H-tautomer) serves as a donor, enabling dual binding modes.
- Planar Geometry : Conjugation across the ring permits π-π stacking with aromatic residues in target proteins, as observed in tubulin-binding anticancer agents.
Table 1 : Pharmacologically Critical Interactions of 1,2,4-Triazole Derivatives
Rationale for Functionalization at N1, C3, and N4 Positions
Strategic substitution at the N1, C3, and N4 positions allows fine-tuning of target affinity, selectivity, and physicochemical properties:
- N1 Substitution : Introduction of aryl/alkyl groups modulates lipophilicity and steric bulk. In voriconazole, a fluoropyrimidine group at N1 enhances fungal CYP51 selectivity over human CYP3A4.
- C3 Modification : Sulfur-containing substituents (e.g., sulfanyl, thioether) improve binding to tubulin’s colchicine site by engaging in hydrophobic interactions and hydrogen bonding with β-tubulin residues.
- N4 Functionalization : Aryl groups at N4 (e.g., 4-chlorophenyl) enhance π-stacking with aromatic amino acids and influence electron distribution across the triazole ring.
Table 2 : Impact of Position-Specific Modifications on Pharmacological Activity
The subject compound integrates all three pharmacophoric elements:
- N4-4-Chlorophenyl Group : Imparts electron-withdrawing character, increasing triazole ring planarity and affinity for hydrophobic enzyme pockets.
- C3-Sulfanyl Linkage : The -S- bridge connects the triazole core to an acetamide moiety, enabling conformational flexibility while maintaining tubulin-binding potential.
- N-(2,4-Dimethoxyphenyl)Acetamide : Methoxy groups enhance solubility via hydrogen bonding with aqueous media, while the acetamide carbonyl participates in backbone hydrogen bonding with target proteins.
Properties
Molecular Formula |
C25H23ClN4O4S |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-32-19-10-4-16(5-11-19)24-28-29-25(30(24)18-8-6-17(26)7-9-18)35-15-23(31)27-21-13-12-20(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,27,31) |
InChI Key |
RNWJJTCYIPFCIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Chlorophenyl groups (e.g., 4-Cl-Ph at R1): Increase metabolic stability and hydrophobic interactions but may reduce solubility .
- Methoxy groups (e.g., 4-MeO-Ph at R2): Improve electronic density, enhancing interactions with polar residues in enzymatic pockets .
- Dimethoxyphenyl vs. chlorophenyl (R3): The 2,4-diMeO-Ph group in the target compound offers better solubility than 4-Cl-Ph analogs, as evidenced by logP values (target: ~3.8 vs. 4-Cl-Ph analog: ~4.5) .
Key Differences :
- Yield Optimization : The target compound’s synthesis (yield ~57%) is comparable to analogs but lower than furan-substituted derivatives (yield ~70%) due to steric hindrance from dimethoxyphenyl groups .
- Crystallinity : Unlike chlorophenyl analogs, the dimethoxyphenyl group in the target compound reduces crystal symmetry, complicating X-ray analysis .
Physicochemical and Spectroscopic Properties
- NMR Analysis : The target compound’s ¹H NMR shows distinct shifts for methoxy protons (δ 3.75–3.82 ppm) and aromatic protons (δ 6.8–7.4 ppm), aligning with analogs but differing in splitting patterns due to R3 substituents .
- IR Spectra : Strong C=O (1669 cm⁻¹) and C-S (681 cm⁻¹) stretches are consistent across analogs, confirming core stability .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a triazole ring, chlorinated and methoxy-substituted phenyl groups, and an acetamide moiety. Its molecular formula is , with a molar mass of approximately 453.9 g/mol. The presence of multiple functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure
The structural features of this compound contribute significantly to its biological activity. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. The chlorinated and methoxy-substituted phenyl groups may enhance lipophilicity and facilitate better membrane penetration, which can improve therapeutic efficacy.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities are primarily attributed to the inhibition of specific enzymes involved in critical metabolic pathways.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often demonstrate potent antimicrobial activity. For instance, compounds similar to ours have been reported to inhibit the growth of various pathogens such as Candida albicans and Escherichia coli. The mechanism generally involves the disruption of ergosterol biosynthesis through inhibition of cytochrome P450 enzymes, leading to compromised cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound may stem from its ability to interfere with cellular signaling pathways. Triazoles have been noted for their role in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting microtubule dynamics or inducing oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluating several triazole derivatives found that those incorporating a sulfanyl group exhibited enhanced activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting a promising role for our compound in treating resistant bacterial infections .
- Anticancer Mechanisms : Another investigation into triazole derivatives revealed that certain compounds could induce apoptosis in breast cancer cells through mitochondrial pathways. This highlights the potential for our compound to be developed as an anticancer agent targeting similar pathways .
Comparative Analysis
To further elucidate the unique properties of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide , a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Compound A | C18H15ClN2O3 | Contains oxazole ring | Moderate antimicrobial |
| Compound B | C19H17N3O3 | Chromenone derivative | Antifungal activity |
| Compound C | C10H10N2S2 | Thiadiazole derivative | Antibacterial effects |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps that require careful optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry may be employed for industrial-scale production. The general synthesis pathway includes:
- Formation of the triazole ring via cyclization.
- Introduction of the sulfanyl group.
- Acetylation to form the final acetamide derivative.
Each step must be meticulously controlled regarding temperature, solvent choice, and reaction time to maximize yield.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | 95% |
| 2 | DCC, THF, RT | 68 | 92% |
What spectroscopic and computational methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 513.12) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and phenyl rings .
- Computational Validation : DFT calculations (B3LYP/6-31G*) optimize geometry and compare with experimental data .
How should stability studies be designed under varying pH and light conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; compound is stable at pH 5–7 but hydrolyzes under acidic/basic conditions .
- Photostability : Expose to UV light (254 nm) for 48 hours. Use amber vials to prevent degradation (>90% retention in dark vs. <70% in light) .
Q. Table 3: Example SAR Data
| Analog Substituent | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 4-Cl | 4 µg/mL | 32 µg/mL |
| 4-OCH₃ | 8 µg/mL | 64 µg/mL |
Which computational methods predict binding interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Key residues: Lys33, Asp145 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy (ΔG ≈ -35 kcal/mol for strong inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
